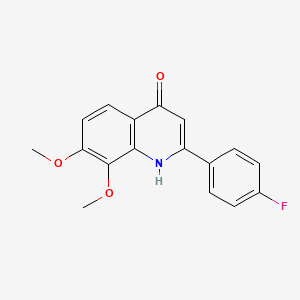

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-7,8-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c1-21-15-8-7-12-14(20)9-13(19-16(12)17(15)22-2)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKNZGFVIZREDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=C(C=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678738 | |

| Record name | 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254973-33-5 | |

| Record name | 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Condensation

The synthesis typically begins with a 7,8-dimethoxyquinolin-4(1H)-one precursor. A common strategy involves:

-

Friedländer annulation : Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline skeleton.

-

Methoxylation pre-functionalization : Protection of hydroxyl groups as methoxy ethers prior to cyclization.

Example protocol :

Fluorophenyl Group Introduction

The 4-fluorophenyl moiety is incorporated via:

-

Buchwald-Hartwig amination : Palladium-catalyzed coupling of aryl halides with amines.

-

Ullmann-type coupling : Copper-mediated aryl-aryl bond formation under basic conditions.

Optimized conditions :

Oxidation and Methoxy Group Stability

Post-coupling oxidation ensures the 4-position remains a ketone:

-

MnO₂ oxidation : Selective oxidation of alcohols to ketones in dichloromethane at room temperature.

-

Safety note : Methoxy groups are stable under these conditions but may demethylate under strong acidic or basic conditions.

Reaction Optimization

Solvent Systems

The patent literature emphasizes solvent selection for crystallization and purity:

| Solvent Class | Examples | Role |

|---|---|---|

| Chloro solvents | Dichloromethane, chloroform | High solubility for intermediates |

| Alcohols | Methanol, ethanol | Recrystallization |

| Ethers | THF, diethyl ether | Coupling reactions |

| Polar aprotic | DMF, DMSO | Pd-catalyzed couplings |

Chlorinating Agents

Phosphorus oxychloride (POCl₃) is preferred for converting hydroxyl groups to chlorides in intermediates:

| Agent | Temperature (°C) | Conversion Efficiency (%) |

|---|---|---|

| POCl₃ | 80–110 | 95 |

| Thionyl chloride | 60–80 | 87 |

| Oxalyl chloride | 25–40 | 78 |

Purification Techniques

Crystallization Strategies

-

Solvent-antisolvent pairs : THF/water mixtures precipitate high-purity product (99.9% by HPLC).

-

Acid-base recrystallization : Treatment with hydrochloric acid forms a hydrochloride salt, which is neutralized to recover the free base.

Example :

Chromatographic Methods

-

Silica gel chromatography : Elute with ethyl acetate/hexane (3:7) to separate regioisomers.

-

HPLC purification : Reserved for analytical-scale batches requiring >99.95% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Friedländer annulation | High regioselectivity | Multi-step, moderate yields | Laboratory |

| Buchwald-Hartwig | Efficient C–N bond formation | Requires expensive catalysts | Pilot plant |

| Ullmann coupling | Cost-effective | Long reaction times | Industrial |

Chemical Reactions Analysis

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Studies have indicated that compounds similar to 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one exhibit significant anticancer properties. The quinoline core is known for its ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. Research has shown that derivatives of quinoline can induce apoptosis in various cancer cell lines, making them potential candidates for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Quinoline derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. Its mechanism of action is believed to involve the modulation of neurotransmitter systems and the reduction of oxidative stress in neuronal cells. This makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored in various preclinical models. It appears to inhibit key inflammatory pathways, including the NF-kB signaling pathway, which plays a pivotal role in the inflammatory response. This suggests potential applications in treating chronic inflammatory diseases .

Development of Organic Light Emitting Diodes (OLEDs)

This compound has been studied for its application in organic electronics, particularly in OLED technology. Its unique electronic properties make it suitable for use as an emissive layer in OLEDs, contributing to improved efficiency and color purity .

Photovoltaic Devices

In addition to OLEDs, this compound is being researched for its potential use in organic photovoltaic devices. Its ability to absorb light efficiently can enhance the performance of solar cells by improving light harvesting capabilities .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 2-(4-Fluorophenyl)-7,8-dihydroxyquinolin-4(1H)-one (Compound 13)

- Synthesis : Derived from the target compound via demethylation using BBr₃ in CH₂Cl₂ .

- Physicochemical Properties :

2.1.2 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Structural Features : Shares the 4-fluorophenyl group but incorporates a triazole-pyrazole-thiazole hybrid scaffold .

- Crystallography: Exhibits isostructural triclinic packing (P̄1 symmetry) with planar molecular conformations, contrasting with the fused quinolinone core of the target compound .

- Functional Implications: Designed for antimicrobial or anticancer applications, differing from the neurogenic focus of the quinolinone derivatives.

Functional Derivatives

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

- Substituents : Chloro and cyclopropyl groups replace methoxy and 4-fluorophenyl groups .

- Applications : Used in pharmaceutical research for its modified solubility and steric effects, though biological data are unspecified .

5,6-Dihydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxy-4H-chromen-4-one

- Core Structure: Flavone (chromen-4-one) vs. quinolin-4(1H)-one .

- Substituents : Retains 7,8-dimethoxy and 4-aryl groups but lacks the fluorophenyl moiety.

- Bioactivity: Flavones with similar substitution patterns are known for antioxidant and neuroprotective effects, suggesting divergent mechanisms compared to quinolinones .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The target compound’s methoxy groups enable selective demethylation to hydroxylated analogs, enhancing bioactivity .

- Structural Determinants of Solubility : Methoxy groups improve lipophilicity, while hydroxylation increases aqueous solubility but requires salt formation for stability .

Biological Activity

2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one (CAS No. 1254973-33-5) is a synthetic compound belonging to the quinoline family, noted for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H14FNO3

- Molecular Weight : 299.3 g/mol

- IUPAC Name : this compound

- Purity : 95% .

The compound features a fluorophenyl group and methoxy substituents on the quinoline backbone, which are critical for its biological activity.

Research indicates that quinoline derivatives often exhibit their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .

- Antitumor Activity : Quinoline derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways including modulation of cell cycle regulators and apoptosis-related proteins .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it was evaluated against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing IC50 values in the micromolar range .

- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of sirtuins (SIRT), which are NAD+-dependent deacetylases involved in cellular stress responses and metabolism. Inhibition of SIRT can lead to enhanced apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties:

- Inhibition of Nitric Oxide Production : In cellular models, it effectively inhibited nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .

Study on Anticancer Effects

A study conducted by El Shehry et al. evaluated a series of quinoline derivatives for their anticancer properties. Among these, this compound exhibited notable activity against several cancer cell lines with a focus on mechanisms involving apoptosis and cell cycle arrest .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of various quinoline derivatives including this compound. Results indicated that it significantly reduced LPS-induced inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Anticancer | Apoptosis induction; SIRT inhibition | MCF-7, A549 | Micromolar range |

| Anti-inflammatory | COX inhibition; NO production reduction | RAW 264.7 | Significant reduction |

Q & A

Q. What synthetic routes are available for preparing 2-(4-Fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one, and how can reaction conditions be optimized?

The compound is synthesized via thermal cyclization of (E)-ethyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate in diphenyl ether at 250°C for 10 minutes, followed by purification using flash chromatography (CH₂Cl₂–MeOH, 40:1) . Optimization may involve adjusting reaction time, solvent choice (e.g., high-boiling solvents for controlled cyclization), and catalyst screening. Yield and purity can be monitored via TLC or HPLC.

Q. How should researchers characterize the purity and structural identity of this compound?

Key methods include:

- ¹H NMR : Analyze splitting patterns (e.g., doublets for aromatic protons, broad signals for exchangeable hydroxyls after demethylation) .

- Mass spectrometry (MS-ESI) : Confirm molecular ion peaks (e.g., observed m/z 272 [M+H]⁺ for the demethylated derivative) .

- HPLC : Assess purity (>98% under optimized conditions) using reverse-phase columns and UV detection .

Q. What safety precautions are necessary when handling derivatives of this compound?

For analogs like 6-hydroxy-1H-quinolin-4-one, avoid inhalation/contact, use fume hoods, and consult safety data sheets (SDS). First-aid measures include rinsing exposed skin/eyes and seeking medical attention .

Advanced Research Questions

Q. How can methoxy groups at positions 7 and 8 be selectively demethylated, and what challenges arise?

Demethylation is achieved using BBr₃ in CH₂Cl₂ under nitrogen at 0°C, followed by quenching with MeOH. Challenges include:

- Air sensitivity : BBr₃ reacts violently with moisture; strict anhydrous conditions are critical.

- Byproduct formation : Monitor reaction progress via TLC to minimize over-dealkylation.

- Purification : Recrystallization from methyl tert-butyl ether is preferred over chromatography for polar hydroxylated products .

Q. What computational and crystallographic tools are recommended for analyzing hydrogen bonding and crystal packing?

- SHELXL : Refine crystal structures using high-resolution data; leverage constraints for disordered moieties .

- Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict supramolecular assembly .

- ORTEP-3 : Generate publication-quality thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions .

Q. How can structural modifications enhance the compound’s biological activity?

- Fluorophenyl substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electron density and binding affinity.

- Methoxy → hydroxyl conversion : Improves solubility and hydrogen-bonding capacity, potentially enhancing interactions with biological targets .

- Analog screening : Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with literature.

- Twinned crystals : Apply SHELXL’s twin refinement tools for datasets with overlapping lattices .

- PLATON validation : Check for missed symmetry, solvent accessibility, and hydrogen-bonding consistency .

Methodological Notes

- Synthesis scalability : Flash chromatography is suitable for small-scale synthesis, while recrystallization may be preferred for bulk batches .

- Crystallization solvents : Use DMSO or DMF for polar derivatives; avoid protic solvents if hydroxyl groups are present to prevent solvate formation .

- Advanced NMR : For complex splitting (e.g., doublet of quartets), employ high-field instruments (≥500 MHz) and simulation software (e.g., MestReNova).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.